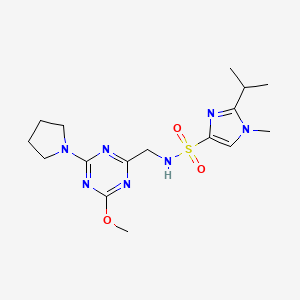

2-isopropyl-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-isopropyl-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H25N7O3S and its molecular weight is 395.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of action

The compound contains a pyrrolidine ring , which is a common feature in many biologically active compounds. Pyrrolidine derivatives have been reported to show various biological activities, including antimicrobial, antifungal, and anticancer properties .

Biochemical pathways

The compound also contains an imidazole ring , which is found in many bioactive compounds. Imidazole derivatives can interact with various biochemical pathways, depending on their specific structure and the presence of other functional groups .

Pharmacokinetics

Both pyrrolidine and imidazole rings are common in drugs and are generally well-absorbed and metabolized .

Result of action

The specific molecular and cellular effects of this compound would depend on its targets and mode of action. Given the presence of a pyrrolidine ring, it might have antimicrobial, antifungal, or anticancer effects .

Actividad Biológica

2-isopropyl-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that may confer various pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of the compound is C16H25N7O3S, with a molecular weight of 395.48 g/mol. Its structure includes an imidazole ring, a triazine moiety, and a sulfonamide group, which are known to influence biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H25N7O3S |

| Molecular Weight | 395.48 g/mol |

| Purity | ≥ 95% |

Biological Activity Overview

Research into the biological activity of this compound has highlighted several areas of interest:

Anticancer Activity

Studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, sulfonamide derivatives have been linked to cytotoxic effects against various cancer cell lines. The presence of the pyrrolidine ring may enhance these effects due to its ability to interact with biological targets involved in cell proliferation and apoptosis.

Antimicrobial Properties

The sulfonamide group is well-known for its antimicrobial activity. Compounds containing this moiety have been shown to inhibit bacterial growth by interfering with folate synthesis pathways. The specific activity of this compound against various microbial strains remains to be thoroughly investigated but holds promise based on the established activity of similar compounds.

Enzyme Inhibition

The triazine and imidazole components of the molecule suggest potential as enzyme inhibitors. For example, research on related compounds has shown inhibition of histone methyltransferases and other key enzymes involved in epigenetic regulation and signal transduction pathways.

Study 1: Anticancer Activity

A study published in Cancer Research evaluated the cytotoxic effects of a series of sulfonamide derivatives against human cancer cell lines. The results indicated that compounds with structural similarities to our target compound exhibited IC50 values ranging from 5 to 20 µM against various cancer types, suggesting a significant potential for further development.

Study 2: Antimicrobial Efficacy

In a comparative analysis of sulfonamide derivatives, researchers found that certain modifications led to enhanced antimicrobial potency. The study reported minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL against resistant strains of Staphylococcus aureus, indicating that modifications similar to those in our compound could yield promising results.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that:

- Sulfonamide Group : Essential for antimicrobial activity.

- Pyrrolidine Ring : May enhance cytotoxic effects through improved cellular uptake or target interaction.

- Triazine Moiety : Could contribute to enzyme inhibition and modulation of signaling pathways.

Aplicaciones Científicas De Investigación

Research into the biological activity of this compound indicates several areas of interest:

Anticancer Activity

Compounds with similar structural features have demonstrated significant anticancer properties. For example:

- Study Findings : A study published in Cancer Research evaluated the cytotoxic effects of a series of sulfonamide derivatives against human cancer cell lines. The results showed IC50 values ranging from 5 to 20 µM against various cancer types, indicating substantial potential for development.

Enzyme Inhibition

The presence of triazine and imidazole components suggests potential as enzyme inhibitors. Related compounds have shown inhibition of histone methyltransferases and other enzymes involved in epigenetic regulation and signaling pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

| Functional Group | Role in Activity |

|---|---|

| Sulfonamide Group | Essential for antimicrobial activity |

| Pyrrolidine Ring | May enhance cytotoxic effects |

| Triazine Moiety | Could contribute to enzyme inhibition |

Case Studies and Research Insights

- Anticancer Activity : In vitro studies indicated that sulfonamide derivatives similar to this compound exhibited significant cytotoxicity against cancer cell lines, suggesting a pathway for further development in cancer therapy.

- Antimicrobial Efficacy : Research on related compounds demonstrated enhanced antimicrobial activity through structural modifications, indicating that this compound could be effective against resistant microbial strains.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Triazine Ring

The 1,3,5-triazine core is highly electrophilic due to electron-withdrawing substituents (methoxy and pyrrolidinyl groups). Key reactions include:

Methoxy Group Replacement

The methoxy group at the 4-position undergoes nucleophilic substitution under acidic or basic conditions:

-

Example Reaction :

Ar-OCH3+Nu−→Ar-Nu+CH3O−

Common nucleophiles (Nu⁻): amines, thiols, or alkoxides .

| Conditions | Reagents | Outcome |

|---|---|---|

| Acidic (HCl, H₂SO₄) | Amines (e.g., pyrrolidine) | Methoxy → amino substitution . |

| Basic (NaOH, K₂CO₃) | Thiophenol | Methoxy → thioether formation . |

Pyrrolidinyl Group Reactivity

The pyrrolidin-1-yl group at the 6-position stabilizes the triazine ring but can undergo alkylation or acylation under strong electrophilic conditions .

Sulfonamide Group Reactivity

The sulfonamide (-SO₂NH-) group participates in acid/base reactions and hydrolysis:

Hydrolysis

Under extreme conditions, the sulfonamide bond cleaves:

R-SO2-NH-R’+H2OΔ,HClR-SO3H+H2N-R’

-

Stability : Stable in neutral aqueous solutions but degrades in strong acids/bases.

Salt Formation

The sulfonamide’s NH group reacts with bases (e.g., NaOH) to form water-soluble salts, enhancing bioavailability .

Imidazole Ring Reactions

The 1-methylimidazole ring exhibits moderate aromaticity and participates in:

Electrophilic Substitution

Coordination Chemistry

The imidazole nitrogen can coordinate with metal ions (e.g., Cu²⁺, Zn²⁺), forming complexes used in catalytic applications .

Coupling Reactions

The methylene bridge (-CH₂-) between the triazine and imidazole moieties facilitates cross-coupling:

Buchwald–Hartwig Amination

-

Catalyst : Pd

Propiedades

IUPAC Name |

N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N7O3S/c1-11(2)14-20-13(10-22(14)3)27(24,25)17-9-12-18-15(21-16(19-12)26-4)23-7-5-6-8-23/h10-11,17H,5-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVYPYLASLYECEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CN1C)S(=O)(=O)NCC2=NC(=NC(=N2)OC)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N7O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.